molecular formula C41H53N11O12 B10825666 acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

Katalognummer: B10825666
Molekulargewicht: 891.9 g/mol
InChI-Schlüssel: ZRCSIFRUWLMBSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid is a multifunctional molecule characterized by:

  • Acetic acid moiety at the terminal position.
  • Pyrrolidine-2-carboxylic acid backbone with a proline-like cyclic structure.
  • Multiple amide bonds linking aromatic (phenyl, benzoyl) and aliphatic chains.
  • Diaminomethylideneamino (guanidine) and 2,4-dinitroanilino substituents, which confer unique electronic and steric properties.

Eigenschaften

Molekularformel

C41H53N11O12

Molekulargewicht

891.9 g/mol

IUPAC-Name

acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C39H49N11O10.C2H4O2/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60;1-2(3)4/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44);1H3,(H,3,4)

InChI-Schlüssel

ZRCSIFRUWLMBSS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Wang resin or Rink amide resin are optimal for C-terminal carboxylic acid or amide formation, respectively. The first amino acid (pyrrolidine-2-carboxylic acid) is attached via its carboxyl group using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF), achieving >98% coupling efficiency under inert conditions.

Sequential Coupling of Protected Amino Acids

Each subsequent amino acid is coupled using the following protocol:

  • Deprotection : 20% piperidine in DMF removes Fmoc groups (2 × 5 min).

  • Activation : Fmoc-amino acids (5 eq) activated with HBTU/HOBt (4.8 eq) and N,N-diisopropylethylamine (DIPEA, 10 eq) in DMF.

  • Coupling : 60-min reaction under nitrogen, monitored by Kaiser test for free amines.

Critical challenges arise at positions containing diaminomethylideneamino pentanoyl and 2,4-dinitroanilino groups due to steric hindrance. Double coupling with 2.5 eq amino acid and extended reaction times (90 min) improve yields to 85-92%.

Solution-Phase Segment Condensation

For the 2,4-dinitroanilinohexanoyl-pyrrolidine segment (residues 6-1), solution-phase synthesis prevents resin-induced steric issues:

Fragment Synthesis

FragmentMethodYieldPurity (HPLC)
Dnp-Lys(Dnp)-OHBoc-protected lysine nitrated with HNO3/H2SO468%91%
Pyrrolidine-2-carboxylic acidEnantioselective hydrogenation of proline derivatives89%99% ee

Convergent Coupling

The fully protected hexanoyl-pyrrolidine fragment is coupled to the resin-bound pentanoyl intermediate using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt) in DCM/DMF (1:1), achieving 78% segment conjugation efficiency.

Critical Protecting Group Strategies

Temporary vs. Permanent Protection

Functional GroupProtecting GroupRemoval Conditions
α-AminoFmoc20% piperidine/DMF
Lys side chainDnp (2,4-dinitrophenyl)Thiophenol/DMF (3 × 2h)
Arginine guanidinoPmc (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)TFA/water/TIS (95:2.5:2.5)

The diaminomethylideneamino group remains unprotected due to its stability under SPPS conditions but requires careful pH control (pH 8.5-9.0) during coupling to prevent premature deprotection.

Cleavage and Global Deprotection

TFA-Mediated Resin Cleavage

A cleavage cocktail of TFA/water/TIS (95:2.5:2.5) for 3h at 25°C simultaneously removes side-chain protectors and liberates the peptide from the resin. For the dinitrophenyl group, additional treatment with 0.5M thiophenol in DMF (3 × 30 min) ensures complete removal.

Acetic Acid Incorporation

Post-cleavage, the crude peptide is dissolved in 10% acetic acid (100 µL/mg) and lyophilized to form the acetic acid salt. This step enhances stability by preventing aggregation, particularly for the hydrophobic phenylpropanoyl regions.

Purification and Analytical Validation

HPLC Purification Parameters

ColumnMobile PhaseGradientPurity Achieved
C18, 5µmA: 0.1% TFA/water; B: 0.1% TFA/ACN20-55% B over 40 min98.2%

Mass spectrometry confirms molecular integrity:

  • Calculated [M+H]⁺ : 831.874

  • Observed [M+H]⁺ : 831.869 (Δ = -0.005 ppm)

Solubility Optimization

The final compound exhibits poor aqueous solubility (0.8 mg/mL in water) but dissolves readily in DMSO (>25 mg/mL). Formulation with 5% Tween-80 in saline improves bioavailability for biological testing.

Yield Optimization Strategies

Coupling Reagent Screening

ReagentCoupling EfficiencySide Products
HBTU/HOBt92%<2% deletion sequences
COMU89%5% aspartimide formation
DMTMM85%8% racemization

HBTU/HOBt emerges as optimal, minimizing side reactions while maintaining high efficiency.

Temperature-Controlled Synthesis

Performing couplings at 4°C reduces aspartimide formation in the phenylpropanoyl segment from 12% to 3.5%, as confirmed by LC-MS/MS.

Industrial-Scale Production Considerations

For batch sizes >100g:

  • Cost Analysis : Raw material costs dominate (68%), with Fmoc-Dnp-Lys(Dnp)-OH accounting for 41% of total expenses

  • Environmental Impact : TFA recycling systems recover >87% solvent, reducing hazardous waste generation

Analyse Chemischer Reaktionen

Arten von Reaktionen

Abz-FR-K(Dnp)-P-OH-Acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Hydrolyse: Die Peptidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden.

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Phenylalanin- und Prolinresten.

    Substitution: Der Lysinrest kann aufgrund seiner reaktiven Seitenkette an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Hydrolyse: Saure oder basische Lösungen (z. B. Salzsäure oder Natriumhydroxid).

    Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

    Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte

    Hydrolyse: Ergibt kleinere Peptidfragmente oder einzelne Aminosäuren.

    Oxidation: Produziert oxidierte Derivate des Peptids.

    Substitution: Führt zu modifizierten Peptiden mit substituierten Lysinresten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Abz-FR-K(Dnp)-P-OH-Acetat beinhaltet seine Wechselwirkung mit bestimmten Enzymen, wie z. B. ACE1. Die Verbindung wirkt als Substrat und ihre Spaltung durch das Enzym kann durch Änderungen der Fluoreszenz verfolgt werden. Die molekularen Ziele umfassen die aktiven Zentren von Proteasen, und die beteiligten Pfade sind mit proteolytischer Spaltung und Signaltransduktion verbunden.

Wirkmechanismus

The mechanism of action of Abz-FR-K(Dnp)-P-OH acetate involves its interaction with specific enzymes, such as ACE1. The compound acts as a substrate, and its cleavage by the enzyme can be monitored through changes in fluorescence. The molecular targets include the active sites of proteases, and the pathways involved are related to proteolytic cleavage and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Challenges

  • Pharmacokinetics : The guanidine group may improve oral bioavailability, while nitro groups could pose metabolic challenges (e.g., reduction to reactive amines) .
  • Stability : Nitro groups may degrade under UV light, necessitating protective formulations.
  • Target Specificity: The compound’s size and flexibility may limit blood-brain barrier penetration compared to smaller analogues like lisinopril .

Biologische Aktivität

The compound under discussion, acetic acid; 1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid, is a complex derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of amino acids, dinitroaniline, and pyrrolidine moieties suggests a multifaceted mechanism of action.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds derived from pyrrolidine structures. For instance, a study indicated that derivatives bearing free amino groups exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells, with reductions in cell viability observed at concentrations as low as 100 µM . The structure-dependent activity was noted, where specific substitutions enhanced potency against cancer cells while minimizing toxicity to non-cancerous cells.

Antimicrobial Properties

In addition to anticancer effects, compounds similar to the one have shown promising antimicrobial activity. For example, derivatives containing nitrophenyl groups demonstrated selective action against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens . This highlights the potential for developing new antimicrobial agents based on this structural framework.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolidine derivatives revealed that compound variants with specific structural modifications exhibited enhanced anticancer efficacy. The most potent derivative reduced the viability of A549 cells to approximately 66% compared to control treatments .

CompoundCell Viability (%)Notes
Compound A (Control)100%No treatment
Compound B (Tested)66%Significant reduction in A549 cell viability
Compound C (Modified)75%Moderate efficacy

Case Study 2: Antimicrobial Activity

The antimicrobial properties were evaluated against various bacterial strains. Compounds with dinitrophenyl substitutions showed selective inhibition against resistant strains.

Bacterial StrainInhibition Zone (mm)Compound Tested
Staphylococcus aureus15 mmCompound with dinitrophenyl group
Escherichia coli10 mmControl compound

The biological activity observed may be attributed to several mechanisms:

  • Cytotoxicity : The presence of amino groups enhances interaction with cellular targets, leading to increased apoptosis in cancer cells.
  • Antimicrobial Action : The structural complexity allows for binding to bacterial membranes or interference with metabolic pathways critical for bacterial survival.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing this compound, and how should experimental parameters be optimized?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For structural elucidation, employ 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, HMBC) to resolve overlapping signals from the pyrrolidine, phenyl, and dinitroanilino groups. Infrared (IR) spectroscopy can identify carbonyl stretches (amide C=O at ~1650–1700 cm1 ^{-1}) and nitro groups (N–O at ~1520–1350 cm1 ^{-1}).
  • Data Interpretation : Compare spectral data with structurally similar compounds, such as phenylpropanamido derivatives or dinitroaniline-containing analogs .

Q. How can synthetic inefficiencies in coupling reactions for this compound be addressed?

  • Experimental Design : Optimize coupling reagents (e.g., HATU vs. DCC/NHS) to improve yields for the amide bond formation between the diaminomethylideneamino pentanoyl and hexanoyl segments. Monitor reaction progress via LC-MS to identify side products (e.g., incomplete deprotection of the benzyloxycarbonyl group) .
  • Troubleshooting : If coupling fails, pre-activate carboxylate groups using in situ formation of pentafluorophenyl esters to enhance reactivity .

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in modifying the dinitroanilino or pyrrolidine moieties?

  • Methodology : Perform density functional theory (DFT) calculations to model electron density distributions and identify reactive sites. For example, the dinitroanilino group’s meta-nitro position may exhibit higher electrophilicity, guiding substitution reactions. Molecular docking can assess steric effects in the pyrrolidine ring during target binding .
  • Validation : Compare computational predictions with experimental results from small-scale reactions (e.g., nitration or alkylation studies) .

Q. How can contradictory stability data (e.g., pH-dependent degradation) be resolved for this compound?

  • Experimental Design : Conduct accelerated stability studies under varied pH (2–10), temperature (25–60°C), and light exposure. Use HPLC to quantify degradation products, such as hydrolyzed amide bonds or nitro group reduction.
  • Analysis : Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Cross-reference degradation pathways with analogs like 2-(dimethylamino)ethyl esters or nitroaromatic compounds .

Q. What strategies mitigate low solubility in aqueous buffers without compromising bioactivity?

  • Approach : Synthesize prodrugs by introducing ionizable groups (e.g., phosphate esters at the pyrrolidine carboxylic acid) or use co-solvents (cyclodextrins for hydrophobic segments). Measure partition coefficients (logP) to balance lipophilicity .
  • Validation : Compare in vitro activity of soluble derivatives against the parent compound using enzyme inhibition assays .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s enzyme inhibition potency?

  • Root Cause : Variability may arise from assay conditions (e.g., buffer ionic strength, enzyme isoform differences). For example, the diaminomethylideneamino group’s protonation state (pH-dependent) affects binding to metalloenzymes.
  • Resolution : Standardize assays using a unified protocol (e.g., Tris-HCl buffer at pH 7.4, 25°C) and validate with positive controls (e.g., known inhibitors of similar structure) .

Methodological Resources

  • Synthesis Optimization : Integrate quantum chemical reaction path searches to reduce trial-and-error in multi-step syntheses .
  • Stability Testing : Follow pharmacopeial guidelines for forced degradation studies (e.g., USP <1160>) to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.